

Application Notes: Gastrin I (Human) (Sulfated) for Gastric Organoid Culture

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Compound of Interest

Compound Name: Gastrin I (human) (sulfated)

Cat. No.: B12408143

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Introduction

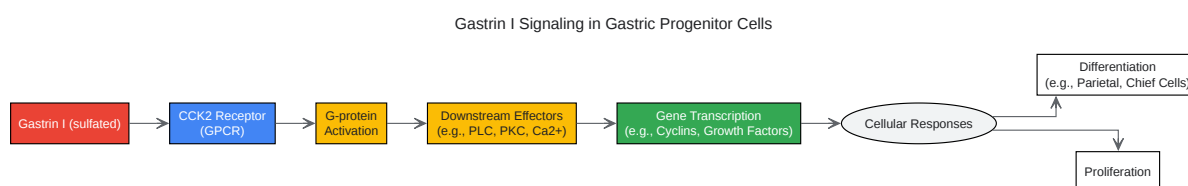
Gastric organoids have emerged as a pivotal in vitro model system, enabling unprecedented insights into stomach development, physiology, and disease. These three-dimensional structures, derived from adult or pluripotent stem cells, recapitulate the cellular diversity and architecture of the gastric epithelium. A crucial aspect of successful gastric organoid culture is the faithful recreation of the stem cell niche, which requires a cocktail of specific growth factors and hormones.

Gastrin I, a primary hormone produced by G-cells in the stomach antrum, is a key regulator of gastric function.[1][2] It is known to stimulate the proliferation of gastric mucosal cells, promote the maturation of parietal and enterochromaffin-like cells, and induce gastric acid secretion.[1] The sulfated form of Gastrin I exhibits a significantly higher affinity for its receptor, the cholecystokinin B receptor (CCKBR or CCK2R), ensuring a more potent and physiologically relevant response.[3] Its inclusion in culture media is instrumental for promoting the growth, differentiation, and long-term maintenance of gastric organoids, particularly for establishing cultures that express markers for mature gastric cell lineages like chief and mucus neck cells.[4]

Mechanism of Action

Gastrin I (sulfated) exerts its effects by binding to the CCK2 receptor, a G-protein coupled receptor (GPCR) located on the surface of various gastric epithelial cells, including stem and progenitor cells.[1][5] This interaction initiates a downstream signaling cascade that modulates

gene expression, leading to increased cellular proliferation and directed differentiation.[1] This signaling is a vital component of the niche that governs gastric epithelial homeostasis.[6][7]



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Caption: Gastrin I signaling pathway in gastric organoid culture.

Experimental Protocols

Preparation of Complete Human Gastric Organoid Medium

This protocol outlines the preparation of a complete medium for the expansion and maintenance of human gastric organoids. Gastrin I is a key component for promoting a differentiated phenotype.

Table 1: Reagents for Complete Human Gastric Organoid Medium

Component	Stock Concentration	Final Concentration	Supplier (Example)	Catalog # (Example)
Advanced DMEM/F-12	-	-	Thermo Fisher	12634-010
Wnt-3a Conditioned Medium	-	50%	-	-
R-Spondin 1 Conditioned Medium	-	10%	-	-
Noggin	100 µg/mL	100 ng/mL	R&D Systems	6057-NG
EGF (Human)	100 µg/mL	50 ng/mL	R&D Systems	236-EG
FGF-10 (Human)	100 µg/mL	100 ng/mL	R&D Systems	345-FG
Gastrin I (Human)	10 µM	1-10 nM	Tocris Bioscience	3006
N-Acetylcysteine	1 M	1 mM	Tocris Bioscience	5619
N21-MAX Supplement	50X	1X	R&D Systems	AR008
A 83-01 (ALK5 inhibitor)	10 mM	500 nM	Tocris Bioscience	2939
Nicotinamide	1 M	10 mM	Tocris Bioscience	4106

| Y-27632 (ROCK inhibitor) | 10 mM | 10 µM | Tocris Bioscience | 1254 |

Note: Component concentrations are compiled from multiple sources.^{[8][9][10]} The concentration of Gastrin I may be optimized within the 1-10 nM range.^{[8][10]} Y-27632 is typically added only for the first 2-4 days after passaging.^{[8][10]} Nicotinamide is considered a facultative component that aids initial organoid formation but may limit the long-term lifespan of the cultures.^[10]

Procedure:

- Thaw all frozen supplements and reagents on ice.
- In a sterile biological safety cabinet, combine the appropriate volumes of each component in a sterile container.
- Mix gently and sterile-filter the complete medium using a 0.22 µm filter unit.
- Store the complete medium at 4°C for up to two weeks.

Protocol for Passaging Human Gastric Organoids

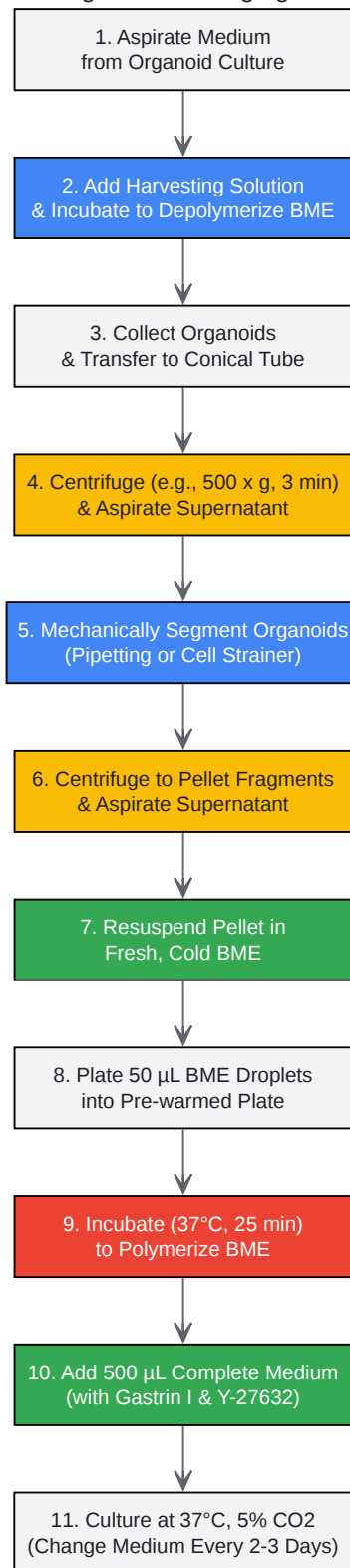
This protocol provides a method for subculturing established human gastric organoids.

Materials:

- Established gastric organoids in Basement Membrane Extract (BME) (e.g., Matrigel or Cultrex)^[8]^[9]
- Complete Human Gastric Organoid Medium (with Y-27632)
- Organoid Harvesting Solution (e.g., Cultrex Organoid Harvesting Solution) or Dispase/TrypLE^[9]
- Cold Advanced DMEM/F-12
- Basement Membrane Extract (BME), thawed on ice
- Pre-warmed 24-well tissue culture plate

Workflow:

Gastric Organoid Passaging Workflow



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Caption: General workflow for passaging human gastric organoids.

Procedure:

- Aspirate the culture medium from the wells containing mature organoids.
- Add an appropriate volume of Organoid Harvesting Solution or other depolymerizing enzyme and incubate according to the manufacturer's instructions to dissolve the BME dome.[9]
- Using a P1000 pipette, collect the organoid/BME slurry and transfer it to a 15 mL conical tube.
- Wash the well with cold Advanced DMEM/F-12 and add to the same conical tube.
- Centrifuge at 500 x g for 3 minutes to pellet the organoids.[9] Carefully aspirate the supernatant.
- Mechanically break the organoids into smaller fragments by forcefully pipetting up and down with a P200 pipette or by passing them through a 100 µm cell strainer.[9]
- Add 10 mL of cold Advanced DMEM/F-12, mix, and centrifuge again at 500 x g for 3 minutes. Aspirate the supernatant.
- Resuspend the organoid pellet in the desired volume of fresh, cold BME. The volume will depend on the desired splitting ratio.
- Carefully dispense 50 µL of the BME/organoid mixture into the center of each well of a pre-warmed 24-well plate.[8][9]
- Place the plate in a 37°C incubator for 25 minutes to allow the BME to polymerize.[9]
- Gently add 500 µL of pre-warmed Complete Human Gastric Organoid Medium (containing Gastrin I and Y-27632) to each well.
- Return the plate to the incubator (37°C, 5% CO₂). Replace the medium every 2-3 days with fresh medium (without Y-27632 after the first 2-4 days).

Expected Results

Within 3-4 days of culture, isolated gastric glands or fragments should form cyst-like, spherical structures.[8] Over 7-12 days, these organoids will grow in size and develop budding structures, indicating the presence of proliferating stem cell compartments.[8][10] The inclusion of Gastrin I in the medium helps promote the differentiation of various gastric lineages.[4] Successful cultures should express markers for stem cells (e.g., LGR5) and differentiated cells, including surface mucous pit cells (MUC5AC), chief cells (PGC), mucous neck cells (MUC6), and enteroendocrine cells (SST).[8][10]

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